molecular formula C12H11NO5 B1146746 Methyl 2-(3-nitrobenzylidene)acetoacetate CAS No. 119128-13-1

Methyl 2-(3-nitrobenzylidene)acetoacetate

Cat. No.: B1146746
CAS No.: 119128-13-1
M. Wt: 249.22 g/mol
InChI Key: LYUBYLJQOZIBQB-XFFZJAGNSA-N
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Description

Methyl 2-(3-nitrobenzylidene)acetoacetate is a β-keto ester derivative formed via the condensation of methyl acetoacetate and 3-nitrobenzaldehyde. This compound serves as a critical intermediate in synthesizing 1,4-dihydropyridine (1,4-DHP) calcium channel blockers, such as pranidipine . The reaction typically employs acid catalysts (e.g., acetic acid, piperidine) or Lewis acids under reflux conditions, yielding a conjugated enone system with strong electrophilic properties. Its structure features a nitro-substituted benzylidene group, enhancing reactivity in cyclocondensation reactions with 3-aminocrotonate derivatives to form pharmacologically active dihydropyridines .

Properties

CAS No.

119128-13-1

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7-

InChI Key

LYUBYLJQOZIBQB-XFFZJAGNSA-N

SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC

Synonyms

(Z)-2-[(3-Nitrophenyl)methylene]-3-oxobutanoic Acid Methyl Ester;  (2Z)-2-[(3-Nitrophenyl)methylene]-3-oxobutanoic Acid Methyl Ester

Origin of Product

United States

Preparation Methods

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to optimize throughput and purity. In these systems, methyl acetoacetate and 3-nitrobenzaldehyde are pumped through a heated reactor column packed with immobilized base catalysts (e.g., γ-Fe₂O₃@HAp-Ag). This setup reduces reaction times to 30–45 minutes and achieves yields exceeding 90% by minimizing thermal degradation.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to perform solvent-free condensations. Equimolar amounts of reactants are ground with catalytic potassium carbonate, achieving 78% yield within 1 hour. This method eliminates solvent waste and reduces energy consumption, though product purity remains lower (95–97%) compared to traditional methods.

Reaction Optimization and Parameter Analysis

Catalyst Loading and Yield Correlation

Experiments varying catalyst concentrations reveal a nonlinear relationship between catalyst loading and yield. For instance, increasing piperidine acetate from 0.38 g to 0.50 g in a 250 ml flask elevates yields from 85.9% to 89.2%, but further increases to 0.60 g result in side reactions, dropping yields to 82%.

Recrystallization and Purity Enhancement

Post-synthesis recrystallization is critical for pharmaceutical-grade purity. A 1:5 ethyl acetate/cyclohexane mixture effectively removes unreacted aldehydes, achieving >99.5% purity. Alternative solvents like methanol yield larger crystals but require slower cooling rates to prevent impurity entrapment.

Comparative Evaluation of Synthetic Routes

The table below summarizes key preparation methods:

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
KnoevenagelPiperidine acetateIsopropanol80285.999.5
Industrial Flowγ-Fe₂O₃@HAp-AgEthanol1000.7590.298.8
MechanochemicalK₂CO₃Solvent-free25 (ambient)178.095.0
Patent SynthesisPyridinium formateMethanol70668.597.3

Structural and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : The nitrobenzylidene proton resonates at δ 8.5 ppm as a singlet, while the β-ketoester carbonyl appears at δ 3.7 ppm (s, 3H, OCH₃).

  • IR Spectroscopy : Strong absorptions at 1725 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional group integrity.

  • X-ray Crystallography : Resolves the E-isomer configuration, with the nitro group and ester moiety in trans positions (C7–C8–C9–O2 torsion angle: 178.2°).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is the gold standard for purity analysis. Retention times of 6.8 minutes (main product) and 8.2 minutes (3-nitrobenzaldehyde impurity) enable precise quantification .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the meta position undergoes selective reduction to an amine, enabling further functionalization.

Reagents and Conditions :

  • Catalytic Hydrogenation :

    • H₂ gas, Pd/C catalyst, ethanol solvent.

    • Ambient pressure, 25–50°C.

    • Yields primary amine derivatives (e.g., methyl 2-(3-aminobenzylidene)acetoacetate) .

  • Chemical Reduction :

    • Fe/HCl or SnCl₂/HCl in aqueous ethanol.

    • Requires stoichiometric reducing agents and acidic conditions.

Applications :

  • Reduced intermediates serve as precursors for pharmaceuticals and agrochemicals .

Thermal Decomposition and Stability

The compound exhibits thermal sensitivity, particularly under prolonged heating:

ConditionObservation
Temperature >120°CDegradation to nitrosobenzene and acetoacetate fragments
SolventAprotic solvents (e.g., ethyl acetate) mitigate decomposition

Industrial protocols recommend low-temperature post-treatment (<60°C) and rapid solvent evaporation to preserve integrity .

Condensation Reactions

The compound itself is synthesized via a base-catalyzed condensation:

Synthesis Protocol :

ComponentRole
3-NitrobenzaldehydeElectrophilic carbonyl source
Methyl acetoacetateNucleophilic enolate precursor
Sulfuric acidCatalyst
Ethyl acetateSolvent

Steps :

  • Dropwise addition of H₂SO₄ to methyl acetoacetate.

  • Reaction with 3-nitrobenzaldehyde at room temperature.

  • Isolation yields >70% with >99% purity .

Nucleophilic Additions

The α,β-unsaturated carbonyl system undergoes Michael additions with:

  • Amines : Forms β-amino carbonyl derivatives.

  • Thiols : Produces β-thioether adducts.

Conditions :

  • Basic or neutral media.

  • Room temperature to mild heating.

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsMajor Products
Hantzsch Cyclization3-Aminocrotonate, 75–95°C1,4-Dihydropyridines (e.g., Pranidipine)
Nitro ReductionH₂/Pd/C, ethanol3-Aminobenzylidene derivatives
Thermal Decomposition>120°C, aprotic solventsNitrosobenzene, acetoacetate fragments
CondensationH₂SO₄, ethyl acetateSelf (from benzaldehyde + methyl acetoacetate)

Scientific Research Applications

Organic Synthesis

Methyl 2-(3-nitrobenzylidene)acetoacetate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its ability to form Schiff bases makes it valuable in creating compounds with antimicrobial properties .

Pharmaceutical Applications

  • Anticancer Research : This compound has shown potential in anticancer studies due to its ability to induce apoptosis in cancer cells. It influences cell signaling pathways and gene expression, which are critical for cellular metabolism.
  • Neuropharmacology : this compound is a precursor in the synthesis of nimodipine, a drug used for neuroprotection. This application highlights its significance in developing treatments for neurological conditions.
  • Cardiovascular Drugs : The compound is also utilized in synthesizing other cardiovascular agents like azelnidipine, demonstrating its relevance in treating hypertension .

Biochemical Studies

Research indicates that this compound interacts with various enzymes and proteins, modulating metabolic pathways essential for drug development. Its role in forming Schiff bases with biomolecules can lead to either inhibition or activation of enzymatic activities .

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective AgentPrecursor for nimodipine
Cardiovascular DrugIntermediate for azelnidipine
Antimicrobial PropertiesForms Schiff bases with antimicrobial activity

Table 2: Interaction with Enzymes

Enzyme/ProteinType of InteractionEffect
Hydrazinecarboxylate EnzymesFormation of Schiff BasesInhibition/Activation
Various Metabolic EnzymesModulationAltered Metabolism

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways, showcasing its potential as an anticancer agent.

Case Study 2: Synthesis of Nimodipine

In a synthetic route to nimodipine, this compound was successfully used as a precursor. The synthesis involved multiple steps, including reduction and cyclization reactions, demonstrating the compound's utility in pharmaceutical chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(3-nitrobenzylidene)acetoacetate

  • Synthesis : Prepared by condensing ethyl acetoacetate with 3-nitrobenzaldehyde. Catalysts like thionyl chloride generate HCl and sulphurous acid in situ, enabling efficient condensation at 20–25°C .
  • Physical Properties: Pale yellow solid with a melting point of 160°C (ethanol recrystallization) and a density of 1.261 g/cm³. Assay purity ≥99% .
  • Applications : Used in pharmaceuticals but restricted in consumer products due to regulatory hazards (R41: risk of serious eye damage; R43: skin sensitization) .
  • Thermodynamics : Theoretical studies (DFT/B3LYP) confirm spontaneous exothermic reactions (ΔG < 0) at 298–400 K, with UV spectroscopy applicable for reaction monitoring .

Isopropyl 2-(3-nitrobenzylidene)acetoacetate

  • Synthesis: Optimized for industrial scale using isopropyl acetoacetate and 3-nitrobenzaldehyde. Catalysts include acetic acid/piperidine (91% yield) or thionyl chloride (simpler post-treatment, lower toxicity solvents like isopropanol) .
  • Advantages : Higher yield (91–92%) compared to methyl/ethyl analogs due to efficient catalysis and crystallization protocols. Reduced environmental impact via solvent substitution .
  • Applications : Intermediate for nimodipine, a cerebrovascular-selective calcium antagonist .

2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate

  • Synthesis : Condensation of 2-methoxyethyl acetoacetate with 3-nitrobenzaldehyde under optimized conditions (0°C, 4 hours, 1:1.6 molar ratio) achieves 92% yield. Catalysts like Ac₂O/H₂SO₄ enhance cyclization efficiency in nimodipine synthesis .
  • Industrial Relevance : Preferred for nimodipine production due to high purity (98%) and compatibility with scalable processes .

Comparative Data Table

Compound Catalyst System Yield (%) Melting Point (°C) Key Applications Regulatory/Safety Notes
Methyl 2-(3-nitrobenzylidene)acetoacetate Acetic acid/piperidine 69 Pranidipine intermediate Listed in restricted substances
Ethyl 2-(3-nitrobenzylidene)acetoacetate Thionyl chloride 91 160 General intermediates R41/R43 hazards
Isopropyl 2-(3-nitrobenzylidene)acetoacetate Acetic acid/piperidine 91–92 Nimodipine synthesis Low-toxicity solvent systems
2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate Ac₂O/H₂SO₄ 92 Nimodipine production High-purity pharmaceutical use

Research Findings and Insights

  • Catalyst Efficiency : Thionyl chloride (Ethyl derivative) and Ac₂O/H₂SO₄ (Methoxyethyl derivative) outperform traditional catalysts like acetic acid in yield and reaction speed .
  • Environmental Impact: Isopropyl and methoxyethyl derivatives utilize greener solvents (e.g., isopropanol) compared to toluene in earlier methods .
  • Theoretical Support : DFT studies validate the thermodynamic feasibility of condensation reactions across analogs, though experimental yields vary due to steric and electronic effects .
  • Regulatory Constraints : Ethyl and methyl esters face stricter regulations due to toxicity, whereas isopropyl and methoxyethyl variants are favored in industrial drug synthesis .

Biological Activity

Methyl 2-(3-nitrobenzylidene)acetoacetate is an organic compound that has garnered significant interest due to its diverse biological activities, particularly in anticancer research. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a condensation reaction between 3-nitrobenzaldehyde and methyl acetoacetate. The reaction typically requires specific conditions to optimize yield and purity. The general reaction can be summarized as follows:

Methyl Acetoacetate+3 NitrobenzaldehydeMethyl 2 3 nitrobenzylidene acetoacetate\text{Methyl Acetoacetate}+\text{3 Nitrobenzaldehyde}\rightarrow \text{Methyl 2 3 nitrobenzylidene acetoacetate}

Interaction with Enzymes and Proteins

This compound interacts with various enzymes and proteins, influencing several metabolic pathways. Notably, it has been shown to form Schiff bases with biomolecules, which can lead to enzyme inhibition or activation depending on the context.

Table 1: Interaction of this compound with Enzymes

Enzyme/ProteinType of InteractionEffect
Hydrazinecarboxylate EnzymesFormation of Schiff BasesInhibition/Activation
Various Metabolic EnzymesModulationAltered Metabolism

Cellular Effects

This compound exhibits significant effects on cellular processes, particularly in cancer cells. Research indicates that it can induce apoptosis, thereby inhibiting the proliferation of cancer cells. The compound influences cell signaling pathways and gene expression, which are critical for cellular metabolism.

Case Study: Anticancer Activity

In a study investigating the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia), the following results were observed:

  • MCF-7 Cell Line : Induction of apoptosis was confirmed through flow cytometry analysis, showing a significant increase in early apoptotic cells after treatment.
  • HL-60 Cell Line : The compound exhibited a dose-dependent inhibition of cell viability.

At the molecular level, the primary mechanism by which this compound exerts its effects involves its electrophilic nature due to the conjugated system formed by the double bond and the carbonyl group. This allows it to participate in nucleophilic addition reactions with various biological targets.

Potential Therapeutic Applications

Given its ability to induce apoptosis in cancer cells and modulate enzyme activity, this compound holds promise as a potential therapeutic agent in oncology. Its unique structural features facilitate interactions with biological systems that may lead to novel treatment strategies.

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in cancer cells
Enzyme InteractionForms Schiff bases leading to inhibition/activation
Cellular MetabolismAlters metabolic pathways affecting cell function

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-nitrobenzylidene)acetoacetate, and what critical parameters affect yield?

  • Methodological Answer : The compound is synthesized via a two-step process: (i) Condensation of methyl acetoacetate with 3-nitrobenzaldehyde in toluene under reflux to form the benzylidene intermediate. (ii) Cyclization with methyl 3-aminocrotonate in ethanol to yield the 1,4-dihydropyridine core. Critical parameters include solvent choice (toluene for condensation, ethanol for cyclization), stoichiometric ratios (1:1 aldehyde-to-ester), and reaction temperature (reflux conditions). Yields typically range from 70–85% under optimized conditions .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation (e.g., peaks at δ 2.3 ppm for acetyl CH₃ and δ 8.1–8.5 ppm for aromatic protons) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
  • Melting Point : Reported range 100–101°C (ethanol recrystallization) .
  • X-ray Crystallography : For resolving molecular geometry and crystallographic packing .

Q. What role does this compound play in pharmaceutical synthesis?

  • Answer : It is a key intermediate in synthesizing dihydropyridine calcium channel blockers (e.g., Nitrendipine and Nilvadipine). The benzylidene moiety facilitates cyclization with β-aminocrotonates to form the pharmacologically active 1,4-dihydropyridine ring, critical for cardiovascular activity .

Q. What are the stability and storage recommendations for this compound?

  • Answer : Store at -20°C in airtight, light-resistant containers. Stability exceeds two years when stored properly. Periodic HPLC analysis is recommended to detect degradation products like nitrobenzaldehyde or acetoacetate esters .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis efficiency?

  • Methodological Answer :
  • Ionic Liquids : Substituting ethanol with n-butyl pyridinium tetrafluoroborate ([BPy]BF₄) increases cyclization yields to 96% and allows solvent recycling for ≥5 cycles without activity loss .
  • Catalysis : Piperidine acetate (1–2 mol%) accelerates condensation kinetics in toluene .
  • Microwave Assistance : Reduces reaction time from hours to minutes while maintaining yield (e.g., 80% in 15 minutes at 100°C) .

Q. What strategies address discrepancies in reported physical properties of derivatives?

  • Answer :
  • Standardized Conditions : Reproduce measurements under controlled humidity, temperature, and solvent purity.
  • Computational Modeling : Use software like Advanced Chemistry Development (ACD/Labs) to predict properties (e.g., density, solubility) and validate experimentally .
  • Interlaboratory Collaboration : Cross-validate data using shared reference samples and protocols .

Q. How does substituent variation on the benzylidene group influence dihydropyridine bioactivity?

  • Answer :
  • Electron-Withdrawing Groups (EWGs) : The 3-nitro group enhances calcium channel blockade by stabilizing the enolate intermediate during cyclization and increasing membrane permeability .
  • Structure-Activity Relationship (SAR) Studies : Modifying the nitro position (e.g., 2-nitro vs. 3-nitro) or substituting with halogens (e.g., 2-chloro in Amlodipine) alters potency and selectivity. In vitro assays (e.g., rat aorta contraction models) guide optimization .

Q. What mechanistic insights explain the cyclization step in dihydropyridine formation?

  • Answer :
  • Hantzsch-like Mechanism : The enamine (from methyl 3-aminocrotonate) attacks the β-ketoester carbonyl, followed by proton transfer and dehydration to form the dihydropyridine ring.
  • Kinetic Isotope Effects (KIEs) : Deuterium labeling at the α-position of the acetoacetate ester reveals rate-determining steps involving enamine formation .

Data Contradictions and Resolution

Q. How can researchers resolve conflicting solubility data for this compound derivatives?

  • Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and acetonitrile under standardized temperatures (e.g., 25°C).
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements .

Applications in Drug Development

Q. What synthetic modifications improve the bioavailability of dihydropyridines derived from this compound?

  • Answer :
  • Ester Hydrolysis : Converting the methyl ester to a free carboxylic acid enhances water solubility (e.g., Nicardipine).
  • Prodrug Design : Ethyl or methoxyethyl esters (e.g., Nimodipine) prolong half-life via slow metabolic hydrolysis .

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